molecular formula C15H16N2O4S B12008135 N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

Cat. No.: B12008135
M. Wt: 320.4 g/mol
InChI Key: QGNSEQTXDSOZSQ-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C15H16N2O4S. This compound is characterized by the presence of a benzenesulfonamide group, which is a common structural motif in various pharmaceuticals and agrochemicals. The compound’s structure includes a nitro group, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated aromatic compound with sulfonyl chloride in the presence of a base such as pyridine.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Halogenated Derivatives: From halogenation reactions.

    Sulfonated Derivatives: From sulfonation reactions.

Scientific Research Applications

Chemistry

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. Its derivatives may exhibit antimicrobial or anticancer properties, making it a subject of interest in drug discovery.

Medicine

The compound’s sulfonamide group is a key feature in many pharmaceuticals, particularly antibiotics. Research into its derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The biological activity of N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is primarily due to its ability to interact with enzymes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules, disrupting normal cellular functions. The sulfonamide group can mimic natural substrates of enzymes, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methylbenzenesulfonamide: Similar structure but with an ethyl group instead of a nitro group.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a propynyl group instead of a nitro group.

    N,4-dimethyl-N-nitroso-benzenesulfonamide: Contains a nitroso group instead of a nitro group.

Uniqueness

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-11-4-7-13(8-5-11)22(20,21)16(3)14-9-6-12(2)10-15(14)17(18)19/h4-10H,1-3H3

InChI Key

QGNSEQTXDSOZSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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